molecular formula C17H20N2O3S B11794796 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid

2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid

Cat. No.: B11794796
M. Wt: 332.4 g/mol
InChI Key: PUVONRUYADXTGR-UHFFFAOYSA-N
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Description

2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a morpholine ring, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its thiazole ring is particularly reactive, allowing it to participate in a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid apart is its combination of a thiazole ring, a morpholine ring, and an ethyl-substituted phenyl group.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O3S/c1-2-12-3-5-13(6-4-12)16-14(11-15(20)21)23-17(18-16)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3,(H,20,21)

InChI Key

PUVONRUYADXTGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O

Origin of Product

United States

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